1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Bromination: The indole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Hydroxylation: The hydroxyl group is introduced at the 3-position through a hydroxylation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction using 5-methylfuran and an appropriate acylating agent.
Final Coupling: The final step involves coupling the benzyl group to the indole core using benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the furan ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides, in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a carbonyl group at the 3-position.
Reduction: Formation of a hydroxyl group in the furan ring.
Substitution: Formation of various substituted derivatives at the 5-position.
Scientific Research Applications
1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 1-benzyl-5-bromo-3-hydrazonoindolin-2-one
- 1-benzyl-3-hydroxy-1H-indazole
Uniqueness
1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its biological activity and specificity .
Properties
Molecular Formula |
C22H18BrNO4 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C22H18BrNO4/c1-14-7-10-20(28-14)19(25)12-22(27)17-11-16(23)8-9-18(17)24(21(22)26)13-15-5-3-2-4-6-15/h2-11,27H,12-13H2,1H3 |
InChI Key |
QKMCWQWUOGUCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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